2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
Description
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, an amino linker, and a triazolo[4,3-a]pyridine-containing ethyl side chain. This structure combines pharmacologically relevant motifs: the pyrimidine ring is associated with nucleotide mimicry and kinase inhibition, while the triazolo-pyridine moiety is often linked to enhanced metabolic stability and receptor binding in medicinal chemistry .
Properties
Molecular Formula |
C16H19N7O |
|---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H19N7O/c1-11-9-12(2)20-16(19-11)18-10-15(24)17-7-6-14-22-21-13-5-3-4-8-23(13)14/h3-5,8-9H,6-7,10H2,1-2H3,(H,17,24)(H,18,19,20) |
InChI Key |
QUMGINNZOYCHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCC2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethyl-2-aminopyrimidine with an appropriate acylating agent to form the intermediate acetamide. This intermediate is then reacted with 2-[1,2,4]triazolo[4,3-a]pyridine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences and Implications
The triazolo-pyridine side chain introduces a fused heterocyclic system, which is structurally distinct from the simpler 4-methylpyridin-2-yl group.
Synthetic Accessibility :
- The analogue’s synthesis relies on nucleophilic substitution (thiol group), while the target compound likely requires coupling reactions (e.g., amidation) to introduce the triazolo-pyridine moiety. This difference may influence scalability and purity.
Pharmacokinetic Predictions: The triazolo-pyridine group may improve metabolic stability compared to the methylpyridine group, as fused heterocycles often resist oxidative degradation.
Biological Activity
The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure with multiple pharmacophores that may contribute to its biological activity. The key components include:
- Pyrimidine moiety : Known for its role in nucleic acid synthesis and as a scaffold for various bioactive compounds.
- Triazole ring : Associated with antifungal and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits lower IC50 values compared to established anticancer drugs like staurosporine (IC50 = 4.18 µM) and ethidium bromide (IC50 = 2.71 µM), suggesting potent anticancer properties.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of critical signaling pathways:
- EGFR Inhibition : The compound has shown effectiveness in inhibiting epidermal growth factor receptor (EGFR) pathways, which are often upregulated in cancers.
- Src Kinase Inhibition : It also inhibits Src kinase activity, contributing to its antiproliferative effects.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on different cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines.
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrimidine and triazole rings could enhance biological activity:
- Substituents on the pyrimidine ring influence binding affinity to target enzymes.
- Variations in the triazole substituents can alter solubility and permeability, impacting overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
